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Tenidap Pharmacokinetics at a Glance

The table below summarizes the key pharmacokinetic parameters of Tenidap sodium in humans.

Parameter Value/Site Additional Context

Bioavailability ~85% [1] High oral absorption.

Tmax 2.4 - 2.9 hrs (fasting) [1]

[2]

Delayed by food (4.4 hrs) and antacids (4.5 hrs)

[3].

Cmax 18.0 µg/mL (fasting, 120

mg dose) [3]

Reduced by co-administration with antacids [3].

Volume of
Distribution

~0.1 L/kg [2] Suggests limited distribution beyond plasma.

Plasma Protein
Binding

>99% [2] Explains several drug-drug interactions.

Plasma Half-Life ~23 hours [1] [2] Supports once-daily dosing.
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Parameter Value/Site Additional Context

Clearance 0.075 mL/min/kg (oral)
[2]

Systemic clearance increases with multiple dosing,
suggesting auto-induction of metabolism [1].

Primary Route of
Excretion

Metabolism (extensive)
[4] [2]

Less than 1% of dose excreted unchanged [2].

Major Metabolite 5'-hydroxytenidap
glucuronide [4]

Accounts for ~33% of oral dose in rats [4].

Metabolic Pathways and Disposition

Tenidap undergoes extensive hepatic metabolism, primarily through oxidation and subsequent conjugation

[4] [2]. The following diagram illustrates its major metabolic pathways and disposition, based on data from

rat studies [4] [5].
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The metabolic pathway of Tenidap involves oxidation, conjugation, and gut microflora-mediated reduction,

leading to biliary and urinary excretion.

Key Metabolic Characteristics:

Major Pathways: The primary metabolic routes involve hydroxylation at various positions on both

the oxindole and thienyl rings [4]. The major metabolite in rats is the glucuronide conjugate of 5'-
hydroxytenidap, which is predominantly excreted in bile [4].

Secondary Pathways: Other pathways include dihydroxylation and methoxylation on the thienyl
ring [4].

Unique Pathway: An unusual reduction of a hydroxytenidap metabolite leads to the formation of a
novel thiolactone analog. This reaction is facilitated by the gut microflora, as demonstrated by

anaerobic incubation with rat cecal contents [4].
Excretion Profile: In rats, after an oral dose, over 75% of the radioactivity was eliminated in the bile
and feces, and 5-12% was recovered in urine [5].

Key Experimental Protocols

The following methodologies were critical in elucidating Tenidap's pharmacokinetic profile.

Disposition and Metabolism Study (Preclinical)

Objective: To identify the excretion routes and metabolite structures of Tenidap in rats [4] [5].
Dosing: Rats were administered C-14 radiolabeled Tenidap orally or intravenously [5].

Sample Collection: Bile, urine, plasma, and feces were collected and analyzed [4].
Analytical Techniques:

HPLC: Used for metabolite profiling and separation [4].
Atmospheric Pressure Tandem Mass Spectrometry (HPLC/MS/MS): Used for structural

identification of metabolites [4] [5].
Synthetic Standards: The structures of most metabolites were confirmed by comparison with

authentic, synthetically produced samples [4].

Absolute Bioavailability and Auto-induction Study (Clinical)
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Objective: To determine the absolute bioavailability and the effect of multiple dosing on Tenidap's

clearance in healthy human subjects [1].
Study Design: A clinical trial where subjects received a single 120 mg oral dose of Tenidap sodium

and a 20 mg intravenous infusion of deuterium-labeled Tenidap ([D3]-tenidap) on day 1. After a
washout period, subjects received daily oral doses for 21 days, with a second IV dose on the final day

[1].
Analytical Technique: A validated HPLC method was used to determine plasma concentrations. The

use of a stable isotope-labeled IV dose allowed for simultaneous measurement of oral and IV
pharmacokinetics in the same subject [1].

Food and Antacid Interaction Study

Objective: To investigate the effects of food and an antacid on the absorption of Tenidap [3].

Study Design: A randomized, three-way crossover study in healthy volunteers. Each received a
single 120 mg oral dose under fasting conditions, with food, or with an antacid (Maalox) [3].

Analysis: Plasma samples were collected and analyzed to determine key absorption parameters
(AUC, Cmax, Tmax) [3].

Additional Pharmacokinetic Considerations

Drug-Drug Interactions: Tenidap's high plasma protein binding (>99%) is the basis for several

interactions. It can displace drugs like warfarin and phenytoin from albumin binding sites,
potentially increasing their free concentration and toxicity risk [2]. It also reduces the renal
clearance of lithium and diminishes the antihypertensive effects of ACE inhibitors and diuretics [2].
Safety and Status: Tenidap's development for rheumatoid arthritis and osteoarthritis was ultimately

abandoned by Pfizer after a non-approval letter from the FDA, primarily due to unresolved long-
term safety concerns [2]. Reported adverse effects included proteinuria, liver enzyme elevations,

and gastrointestinal events [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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